Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
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Overview
Description
Synthesis Analysis
The synthesis of 2-acetamido-2-deoxy-beta-D-glucopyranoside derivatives, including Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, involves intricate chemical procedures designed to ensure the introduction of the nonyl group while preserving the delicate glycosidic linkages. Techniques such as the "active ester" approach, which employs direct glycosylation of amino acid esters, are pivotal in constructing these complex molecules (Jensen, Hansen, Venugopal, & Barany, 1996).
Molecular Structure Analysis
The molecular structure of 2-acetamido-2-deoxy-beta-D-glucopyranoside derivatives reveals a distorted chair conformation typical of glucopyranosides, which is instrumental in their biological functions. The ring distortions, as seen in compounds such as Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside, and the orientation of the amide bond and exocyclic hydroxymethyl group are critical for understanding the reactivity and interactions of these molecules (Hu, Zhang, Oliver, & Serianni, 2011).
Chemical Reactions and Properties
The chemical reactivity of this compound is influenced by its functional groups. The acetamido group and the glycosidic linkage play a central role in the compound's chemical behavior, participating in reactions such as glycosylation and acetylation. The synthesis of related compounds often involves selective protection and deprotection strategies to achieve the desired chemical modifications (Pavliak & Kováč, 1991).
Scientific Research Applications
Biomedical Applications
Cytotoxic and Apoptosis Inducing Agents
- A class of glycosides known as acacic acid-type saponins (AATS) from the Leguminosae-Mimosoideae family demonstrates cytotoxic, antitumor, immunomodulatory, antimutagenic, and apoptosis-inducing properties. These activities suggest a potential for developing new antitumor agents, highlighting the importance of specific glycosidic moieties and acyl groups in mediating biological effects (Lacaille-Dubois et al., 2011).
Chemical and Industrial Applications
Corrosion Inhibition
- Glutamic acid and its derivatives, structurally related to Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, are reviewed for their effectiveness as corrosion inhibitors for metals. This application is significant in various aggressive solutions, showcasing how specific amino acids and their derivatives can either inhibit or accelerate corrosion processes depending on environmental conditions (Hamadi et al., 2018).
Nutraceutical and Food Industry Applications
Health Supplements and Functional Foods
- The biological activities of derivatized D-glucans, including enhanced solubility and potentiated anticoagulant, antitumor, antioxidant, and antiviral activities, point towards their use in health supplements and functional foods. Chemical modifications like sulfonylation, carboxymethylation, phosphorylation, and acetylation of glucans (structurally related to glycosidic functionalities in this compound) enhance their biological effects, suggesting potential for similar compounds in nutraceutical applications (Kagimura et al., 2015).
Mechanism of Action
Target of Action
Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, also known as N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(nonyloxy)tetrahydro-2H-pyran-3-yl)acetamide, is a complex compound with a unique mechanism of action. The primary targets of this compound are dynamically coordinated systems . It has been developed as a new type of cycle control method for the stabilization of these systems .
Mode of Action
The compound interacts with its targets by coordinating the system with an electrode . This interaction generates stable cycles, which are crucial for maintaining the stability of dynamically coordinated systems . The power consumption of this control method is lower than that of other methods, making it suitable for applications requiring high efficiency and low power consumption .
Biochemical Pathways
It is known that the compound plays a pivotal role in the stabilization of dynamically coordinated systems . The downstream effects of this stabilization are likely to be complex and varied, depending on the specific system .
Pharmacokinetics
It is known that the compound should be stored at 2°c - 8°c for optimal stability . This suggests that temperature and other environmental factors may significantly impact the bioavailability of the compound.
Result of Action
The primary result of the action of this compound is the generation of stable cycles in dynamically coordinated systems . This stabilization can lead to increased efficiency and reduced power consumption in these systems .
Action Environment
Environmental factors, such as temperature, can significantly influence the action, efficacy, and stability of this compound . For instance, the compound should be stored at 2°C - 8°C for optimal stability . Therefore, careful consideration of the action environment is crucial when working with this compound.
properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-nonoxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO6/c1-3-4-5-6-7-8-9-10-23-17-14(18-12(2)20)16(22)15(21)13(11-19)24-17/h13-17,19,21-22H,3-11H2,1-2H3,(H,18,20)/t13-,14-,15-,16-,17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRCWYGGVOETGG-WRQOLXDDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585909 |
Source
|
Record name | Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
173725-28-5 |
Source
|
Record name | Nonyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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